![molecular formula C21H20FN3O2S B2679380 (3-(3-Fluorophenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1251607-62-1](/img/structure/B2679380.png)
(3-(3-Fluorophenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
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Description
(3-(3-Fluorophenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of certain enzymes and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Biological Activity
A study by Nagaraj, Srinivas, and Rao (2018) discusses the synthesis of novel triazole analogues of piperazine, showing significant inhibition of bacterial growth, indicating potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Structural Exploration and Antiproliferative Activity
Another research by Prasad et al. (2018) focuses on the synthesis of a novel bioactive heterocycle with significant antiproliferative activity, offering insights into the potential application of similar compounds in cancer research (Prasad et al., 2018).
Application in Fluorescent Logic Gates
Research by Gauci and Magri (2022) demonstrates the use of compounds with a piperazine receptor in creating fluorescent logic gates, suggesting potential use in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Anti-HIV-2 Activity
A study by Ashok et al. (2015) highlights the selective inhibition of HIV-2 strain by certain β-carboline derivatives, showcasing the relevance of such compounds in antiviral research (Ashok et al., 2015).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) discuss the synthesis and in vitro antimicrobial activity of new pyridine derivatives, indicating the potential of these compounds in combating microbial infections (Patel, Agravat, & Shaikh, 2011).
Inhibitors of Tubulin Polymerization
Prinz et al. (2017) report the development of compounds derived from phenoxazine and phenothiazine as potent inhibitors of tubulin polymerization, useful in cancer therapy (Prinz et al., 2017).
Molecular Docking Studies
FathimaShahana and Yardily (2020) synthesized a novel compound and performed molecular docking to understand its antiviral activity, demonstrating the utility of such compounds in antiviral research (FathimaShahana & Yardily, 2020).
properties
IUPAC Name |
[3-(3-fluorophenyl)-1,2-thiazol-5-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-27-18-7-5-17(6-8-18)24-9-11-25(12-10-24)21(26)20-14-19(23-28-20)15-3-2-4-16(22)13-15/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHBERFDOANBSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NS3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Fluorophenyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone |
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